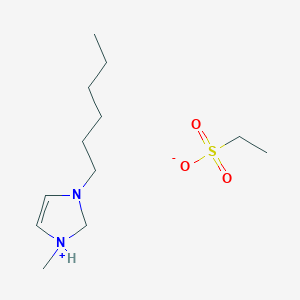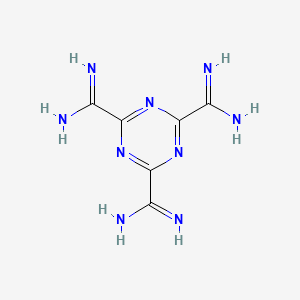
(E)-(2-(hydroxymethyl)phenyl)dimethyl(1-octenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol is a chemical compound with the molecular formula C17H30OSi. It is a silyl ether derivative of benzyl alcohol, where the silyl group is dimethyl(1-octenyl)silyl. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol typically involves the reaction of benzyl alcohol with dimethyl(1-octenyl)silyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
Benzyl alcohol+Dimethyl(1-octenyl)silyl chloride→2-[Dimethyl(1-octenyl)silyl]benzyl alcohol+HCl
Industrial Production Methods
In industrial settings, the production of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol may involve large-scale batch or continuous processes. The reaction is typically carried out in reactors equipped with temperature control and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzophenone.
Reduction: Formation of toluene or ethylbenzene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol has several applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols in organic synthesis. The silyl group can be easily removed under mild conditions, making it useful for multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Used in the development of drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect sensitive functional groups during chemical reactions. The molecular pathways involved include nucleophilic substitution and elimination reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl benzyl alcohol
- Triethylsilyl benzyl alcohol
- Tert-butyldimethylsilyl benzyl alcohol
Uniqueness
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol is unique due to the presence of the 1-octenyl group, which provides additional hydrophobicity and steric hindrance compared to other silyl benzyl alcohol derivatives. This can influence the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Formule moléculaire |
C17H28OSi |
|---|---|
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
[2-[dimethyl-[(E)-oct-1-enyl]silyl]phenyl]methanol |
InChI |
InChI=1S/C17H28OSi/c1-4-5-6-7-8-11-14-19(2,3)17-13-10-9-12-16(17)15-18/h9-14,18H,4-8,15H2,1-3H3/b14-11+ |
Clé InChI |
OWMDHCZOLGWXHL-SDNWHVSQSA-N |
SMILES isomérique |
CCCCCC/C=C/[Si](C)(C)C1=CC=CC=C1CO |
SMILES canonique |
CCCCCCC=C[Si](C)(C)C1=CC=CC=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)

![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)




![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)
![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)


